4-(Methylthio)benzhydrol
Description
4-(Methylthio)benzhydrol (CAS: sc-336156) is a benzhydrol derivative featuring a methylthio (-SMe) substituent at the para position of one of its phenyl rings. Structurally, it belongs to the diphenylmethanol family, where two aromatic rings are attached to a central hydroxymethane group. The methylthio group introduces distinct electronic and steric properties compared to other substituents like methyl (-Me), chloro (-Cl), or amino (-NMe₂). Commercial sources list it at $992 for 5g, indicating its use as a specialty chemical in research or pharmaceutical intermediates .
Properties
Molecular Formula |
C14H14OS |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl)-phenylmethanol |
InChI |
InChI=1S/C14H14OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3 |
InChI Key |
RROPBGMZDNWBMK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent at the para position significantly influences molecular properties. Key comparisons include:
Key Observations:
- Electronic Effects : The methylthio group is mildly electron-withdrawing due to sulfur’s electronegativity, contrasting with the electron-donating methyl group. This affects reactivity in electrophilic substitution and hydrogen-bonding capabilities .
- Solubility: Methylthio derivatives often exhibit lower aqueous solubility than hydroxyl or amino analogs but higher than halogenated versions due to moderate polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
